molecular formula C13H15N3O2S B14140305 4,4,6-Trimethyl-1-(4-nitrophenyl)pyrimidine-2-thiol CAS No. 21038-75-5

4,4,6-Trimethyl-1-(4-nitrophenyl)pyrimidine-2-thiol

Cat. No.: B14140305
CAS No.: 21038-75-5
M. Wt: 277.34 g/mol
InChI Key: CPIHDWICCAVJDB-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-1-(4-nitrophenyl)pyrimidine-2-thiol is a heterocyclic compound with the molecular formula C13H15N3O2S. This compound is characterized by a pyrimidine ring substituted with a nitrophenyl group and three methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,6-Trimethyl-1-(4-nitrophenyl)pyrimidine-2-thiol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with acetone and thiourea in the presence of a base, followed by cyclization to form the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4,4,6-Trimethyl-1-(4-nitrophenyl)pyrimidine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,4,6-Trimethyl-1-(4-nitrophenyl)pyrimidine-2-thiol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of microbial cell membranes. The nitrophenyl group can participate in electron transfer reactions, while the thiol group can form covalent bonds with target proteins, leading to their inactivation .

Comparison with Similar Compounds

  • 4,4,6-Trimethyl-1-(3-nitrophenyl)pyrimidine-2-thiol
  • 4,4,6-Trimethyl-1-(4-methylphenyl)pyrimidine-2-thiol
  • 4,4,6-Trimethyl-1-(4-chlorophenyl)pyrimidine-2-thiol

Comparison: 4,4,6-Trimethyl-1-(4-nitrophenyl)pyrimidine-2-thiol is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. Compared to its analogs with different substituents, this compound may exhibit enhanced biological activity or different physicochemical properties, making it a valuable candidate for specific applications .

Properties

CAS No.

21038-75-5

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

4,6,6-trimethyl-3-(4-nitrophenyl)-1H-pyrimidine-2-thione

InChI

InChI=1S/C13H15N3O2S/c1-9-8-13(2,3)14-12(19)15(9)10-4-6-11(7-5-10)16(17)18/h4-8H,1-3H3,(H,14,19)

InChI Key

CPIHDWICCAVJDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC(=S)N1C2=CC=C(C=C2)[N+](=O)[O-])(C)C

Origin of Product

United States

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